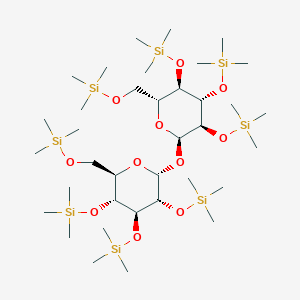

Trimethylsilyl-D-(+)-trehalose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H86O11Si8 |

|---|---|

Molecular Weight |

919.7 g/mol |

IUPAC Name |

trimethyl-[[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |

InChI |

InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36-/m1/s1 |

InChI Key |

YQFZNYCPHIXROS-XPMTUQOHSA-N |

Isomeric SMILES |

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethylsilyl-D-(+)-trehalose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Trimethylsilyl-D-(+)-trehalose. This derivative of D-(+)-trehalose, a naturally occurring disaccharide, is of significant interest to researchers in carbohydrate chemistry, drug development, and analytical sciences due to its modified physicochemical properties which lend it to a variety of laboratory applications.

Core Chemical Properties

The introduction of trimethylsilyl (B98337) (TMS) groups to the D-(+)-trehalose molecule significantly alters its properties, most notably increasing its hydrophobicity and volatility. This makes TMS-derivatives of trehalose (B1683222) particularly suitable for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The degree of silylation can be controlled to yield a range of derivatives, with the fully substituted octakis(trimethylsilyl)-D-(+)-trehalose being a common and well-characterized form.

Physicochemical Data

Quantitative data for various trimethylsilyl derivatives of D-(+)-trehalose are summarized below. It is important to note that properties such as melting point and solubility can vary depending on the specific isomeric form and the degree of silylation.

| Property | Octakis(trimethylsilyl)-D-(+)-trehalose | Partially Silylated Derivatives (e.g., Hexakis-, Heptakis-) | D-(+)-Trehalose (for comparison) |

| Molecular Formula | C₃₆H₈₆O₁₁Si₈[1][2][3][4] | Varies | C₁₂H₂₂O₁₁[5][6] |

| Molecular Weight | 919.75 g/mol [2][7] | Varies | 342.30 g/mol [6] |

| Melting Point | Data not readily available in cited literature | Data not readily available in cited literature | 203 °C (anhydrous)[5][6], 97 °C (dihydrate)[5] |

| Solubility | Soluble in many organic solvents | Generally soluble in organic solvents | 68.9 g/100 g in water at 20 °C; slightly soluble in ethanol; insoluble in diethyl ether and benzene[5][8] |

| Appearance | Data not readily available in cited literature | Data not readily available in cited literature | White crystalline powder[6] |

Stability and Reactivity

The trimethylsilyl ether linkages are susceptible to hydrolysis, reverting to the parent trehalose and silanols. This reaction is catalyzed by both acid and base. The stability of these derivatives is therefore dependent on the absence of moisture and protic solvents. This controlled lability is often exploited in synthetic chemistry, where TMS groups are used as protecting groups for hydroxyl functionalities. The bulky TMS groups also provide steric hindrance, which can influence the reactivity of the remaining free hydroxyl groups in partially silylated derivatives.

Synthesis of this compound Derivatives

The synthesis of trimethylsilyl derivatives of trehalose involves the reaction of the hydroxyl groups of trehalose with a silylating agent. The degree of silylation can be controlled by the choice of reagents, reaction conditions, and stoichiometry.

Experimental Protocol: Per-O-trimethylsilylation of D-(+)-Trehalose

This protocol describes a general method for the exhaustive silylation of D-(+)-trehalose to yield octakis(trimethylsilyl)-D-(+)-trehalose, a procedure commonly used for preparing samples for GC-MS analysis.

Materials:

-

D-(+)-Trehalose

-

Anhydrous pyridine (B92270)

-

Trimethylchlorosilane (TMCS)

-

Dry nitrogen or argon gas

-

Reaction vial with a screw cap and septum

-

Heating block or oil bath

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Drying of Trehalose: Thoroughly dry the D-(+)-trehalose sample under high vacuum over a desiccant (e.g., P₂O₅) for several hours to remove any residual water.

-

Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (dry nitrogen or argon), dissolve the dried D-(+)-trehalose in anhydrous pyridine.

-

Addition of Silylating Agents: To the solution, add an excess of hexamethyldisilazane (HMDS) followed by a catalytic amount of trimethylchlorosilane (TMCS). A common reagent mixture is pyridine:HMDS:TMCS in a 10:2:1 v/v ratio.

-

Reaction: Tightly seal the vial and heat the reaction mixture at 60-80 °C for 1-2 hours, or until the reaction is complete (can be monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. The pyridine and excess silylating reagents can be removed under a stream of dry nitrogen or by evaporation under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue, octakis(trimethylsilyl)-D-(+)-trehalose, can be used directly for GC-MS analysis or further purified by chromatography on silica (B1680970) gel if required for other applications.

Experimental Workflow: Synthesis of Per-O-silylated Trehalose

Caption: Workflow for the synthesis of octakis(trimethylsilyl)-D-(+)-trehalose.

Regioselective Silylation

The synthesis of partially silylated trehalose derivatives, such as hexakis- and heptakis-O-(trimethylsilyl)trehalose, requires more controlled reaction conditions. These compounds are valuable as intermediates in the synthesis of more complex trehalose analogues.[9] Achieving regioselectivity often involves the use of sterically hindered silylating agents, specific catalysts, or enzymatic approaches. For instance, TMSOTf-catalyzed silylation with HMDS has been shown to be an efficient method that can be integrated with subsequent one-pot reactions.[10]

Analytical Characterization

The analysis of this compound derivatives is crucial for confirming their structure and purity. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their increased volatility compared to the parent sugar, TMS-derivatized trehaloses are well-suited for GC-MS analysis.

Typical GC-MS Parameters:

-

Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: Split or splitless injection can be used depending on the sample concentration.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization method.

Mass Spectral Fragmentation: A key diagnostic feature in the mass spectrum of trimethylsilylated trehalose is the presence of a prominent fragment ion at a mass-to-charge ratio (m/z) of 361. This ion corresponds to a trimethylsilylated pyranose ring fragment and is characteristic of silylated disaccharides. Other significant fragments can also be observed, providing further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons are influenced by the presence of the TMS groups.

Expected Spectral Features:

-

¹H NMR: A strong singlet peak around 0 ppm is characteristic of the protons of the trimethylsilyl groups. The signals for the sugar ring protons will appear in the region of approximately 3-5 ppm.

-

¹³C NMR: The carbons of the trimethylsilyl groups will give a signal near 0 ppm. The signals for the sugar ring carbons will be observed in the range of approximately 60-100 ppm.

Detailed and assigned NMR data for specific trimethylsilyl trehalose derivatives are not widely available in the public domain and would typically be determined on a case-by-case basis for synthesized compounds. For comparison, the NMR data for unmodified D-(+)-trehalose is well-documented.[6][11][12]

Role in Research and Development

This compound and its derivatives are primarily utilized as synthetic intermediates and analytical reagents.

Synthetic Intermediates

Partially silylated trehalose derivatives, such as hexakis- and heptakis-O-(trimethylsilyl)trehalose, serve as crucial building blocks in the synthesis of complex trehalose analogues.[9] The remaining free hydroxyl groups can be selectively functionalized to introduce other chemical moieties, leading to the development of novel compounds with potential applications in drug discovery and materials science.[13][14]

Analytical Reagents

The per-O-trimethylsilylation of trehalose is a standard procedure in metabolomics and carbohydrate analysis. This derivatization increases the volatility and thermal stability of the sugar, enabling its separation and quantification by GC-MS. This is particularly useful for analyzing trehalose content in biological samples.

Signaling Pathways and Biological Activity

It is important to distinguish the biological roles of D-(+)-trehalose from its trimethylsilyl derivatives. D-(+)-trehalose itself is a known chemical chaperone, protecting proteins and cellular structures from stress. It is also involved in various metabolic and signaling pathways in a wide range of organisms. However, there is no evidence to suggest that this compound has a direct role in cellular signaling. Its utility in biological research is primarily as a tool for the chemical synthesis of biologically active trehalose analogues or for the analytical detection of trehalose.

The following diagram illustrates the relationship between D-(+)-trehalose, its silylated derivatives, and their respective roles.

Caption: Relationship between D-(+)-trehalose and its silylated derivatives.

References

- 1. CAS#:42390-78-3 | 2,3,4,6,2',3',4',6'-octa-O-trimethylsilyl-α,α-D-trehalose | Chemsrc [chemsrc.com]

- 2. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]

- 3. Trehalose, TMS [webbook.nist.gov]

- 4. α,α-trehalose, TMS [webbook.nist.gov]

- 5. Trehalose - Wikipedia [en.wikipedia.org]

- 6. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. Trehalose dihydrate GMP Excipient- NF BP EP BP JP ChP [pfanstiehl.com]

- 9. An improved synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates and related esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmse000125 D-Trehalose at BMRB [bmrb.io]

- 12. Trehalose(99-20-7) 1H NMR spectrum [chemicalbook.com]

- 13. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trimethylsilyl-D-(+)-trehalose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl-D-(+)-trehalose, a fully silylated derivative of the natural disaccharide D-(+)-trehalose, presents a unique modification of a molecule renowned for its bioprotective properties. The substitution of all eight hydroxyl groups with trimethylsilyl (B98337) (TMS) moieties dramatically alters its physicochemical characteristics, transforming the hydrophilic sugar into a lipophilic compound. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development and life sciences research. While direct biological studies on this specific derivative are limited, this guide also extrapolates potential functionalities based on the extensive research of its parent compound, D-(+)-trehalose, and other trehalose (B1683222) analogs.

Core Chemical and Physical Properties

This compound, also known as octakis(trimethylsilyl)-α,α-D-trehalose, is a derivative of D-(+)-trehalose where all hydroxyl groups have been replaced by trimethylsilyl ethers. This structural modification significantly impacts its properties.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₈₆O₁₁Si₈ | [1] |

| Molecular Weight | 919.75 g/mol | [1] |

| IUPAC Name | trimethyl({[(2R,3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(2R,3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-yl]oxy}oxan-2-yl]methoxy})silane | [1] |

| CAS Number | 42390-78-3 | [1] |

| Appearance | White or almost white crystals (for the parent compound) | [2] |

| Solubility | Expected to have high solubility in organic solvents and low solubility in water due to its per-silylated nature. | Inferred |

Synthesis and Characterization

The synthesis of this compound involves the complete silylation of D-(+)-trehalose. This is a common protection strategy in carbohydrate chemistry.

General Synthesis Protocol

A general method for the per-silylation of a sugar like trehalose involves reacting it with an excess of a silylating agent, such as trimethylsilyl chloride (TMS-Cl) or bis(trimethylsilyl)acetamide (BSA), in the presence of a base like pyridine (B92270) or imidazole. The reaction is typically carried out in an anhydrous solvent.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

To a solution of D-(+)-trehalose in anhydrous pyridine, an excess of trimethylsilyl chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Characterization Data

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile derivative.

| Ion (m/z) | Relative Intensity | Assignment |

| Data not available in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the parent D-(+)-trehalose are well-characterized[3]. For the trimethylsilyl derivative, the following characteristic signals would be expected:

-

¹H NMR: A prominent singlet in the upfield region (around 0 ppm) corresponding to the protons of the trimethylsilyl groups. The signals for the glucose protons would be shifted compared to the parent trehalose.

-

¹³C NMR: Resonances corresponding to the carbons of the trimethylsilyl groups would appear in the upfield region. The signals for the glucose carbons would also be shifted due to the silylation.

Potential Applications and Biological Relevance

Direct experimental evidence for the biological activity of this compound is scarce in the available literature. However, its properties as a lipophilic analog of trehalose suggest several potential areas of application, primarily leveraging the well-documented bioprotective effects of its parent compound.

Enhanced Cellular Uptake

A major limitation in the therapeutic application of trehalose is its poor permeability across mammalian cell membranes[4]. The hydrophobic nature of this compound could facilitate its passage through the lipid bilayer. Intracellularly, it is hypothesized that cellular esterases could cleave the silyl (B83357) ether bonds, releasing native trehalose.

Hypothesized Cellular Uptake and Action:

Caption: Hypothesized mechanism of cellular uptake and action of this compound.

Induction of Autophagy and Neuroprotection

Trehalose is a known inducer of autophagy, a cellular process for degrading and recycling damaged components. This mechanism is believed to be central to its neuroprotective effects in models of neurodegenerative diseases[5]. By potentially delivering trehalose more efficiently into cells, this compound could be a more potent pro-autophagic agent.

Signaling Pathway of Trehalose-Induced Autophagy:

Caption: Simplified signaling pathway of trehalose-induced autophagy via mTORC1 and TFEB.

Protein and Cell Stabilization

Trehalose is widely used as a stabilizer for proteins, cells, and tissues during stress conditions like freezing and dehydration[6]. While the hydrophilic nature of trehalose is crucial for its interaction with water and biomolecules, the potential for this compound to be deprotected intracellularly could extend these benefits to the intracellular environment more effectively.

Future Directions and Conclusion

This compound is a chemically modified form of a highly beneficial natural product. Its enhanced lipophilicity opens up possibilities for improved bioavailability and cellular uptake, which are significant hurdles for the therapeutic use of trehalose. However, there is a clear need for further research to:

-

Develop and publish detailed and optimized synthesis and purification protocols.

-

Fully characterize the compound using modern analytical techniques, including 1D and 2D NMR spectroscopy.

-

Conduct in vitro and in vivo studies to directly assess its biological activity, including its ability to induce autophagy and protect cells from stress.

-

Investigate its metabolic fate and potential toxicity.

References

- 1. CAS#:42390-78-3 | 2,3,4,6,2',3',4',6'-octa-O-trimethylsilyl-α,α-D-trehalose | Chemsrc [chemsrc.com]

- 2. fao.org [fao.org]

- 3. bmse000125 D-Trehalose at BMRB [bmrb.io]

- 4. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intracellular Protective Functions and Therapeutical Potential of Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Trimethylsilyl-D-(+)-trehalose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-D-(+)-trehalose, specifically the fully derivatized octakis(trimethylsilyl) ether of D-(+)-trehalose, is a molecule of significant interest in various scientific domains, including proteomics, drug formulation, and materials science. This non-reducing disaccharide, where all hydroxyl groups of the parent D-(+)-trehalose molecule are replaced by trimethylsilyl (B98337) (TMS) ethers, exhibits enhanced solubility in organic solvents and increased stability against hydrolysis compared to its unmodified counterpart. These properties make it a valuable tool in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of sugars, and as a protective agent for biomolecules in non-aqueous environments. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis and characterization.

Molecular Structure and Properties

This compound consists of two α-D-glucose units linked by an α,α-1,1-glycosidic bond. The key feature of this derivative is the replacement of all eight hydroxyl protons with trimethylsilyl groups (Si(CH₃)₃). This extensive silylation dramatically alters the molecule's polarity and reactivity.

Key Structural Identifiers:

-

IUPAC Name: trimethyl-[[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane

-

InChI Key: YQFZNYCPHIXROS-FSZCTWQYSA-N[3]

-

Canonical SMILES: C--INVALID-LINK--(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C

Quantitative Data Summary

| Property | Value | Unit | Source |

| Molecular Weight | 919.75 | g/mol | [1][4] |

| logP (Octanol/Water Partition Coefficient) | 9.476 | [4] (Predicted) | |

| Non-polar Retention Index (GC) | 2714.60 - 2733.00 | [4][5] | |

| ¹H NMR | See Characterization Section | ppm | |

| ¹³C NMR | See Characterization Section | ppm | |

| Mass Spectrometry (EI) | See Characterization Section | m/z | [1] |

Experimental Protocols

Synthesis of Octakis(trimethylsilyl)-D-(+)-trehalose

This protocol describes a general method for the complete silylation of D-(+)-trehalose.

Materials:

-

D-(+)-Trehalose dihydrate

-

Anhydrous Pyridine (B92270)

-

Trimethylchlorosilane (TMCS)

-

Anhydrous Toluene (B28343)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Drying of Trehalose (B1683222): Accurately weigh D-(+)-trehalose dihydrate into a round-bottom flask. To remove the water of hydration and any residual moisture, co-evaporate with anhydrous toluene (3 x 20 mL) using a rotary evaporator. Dry the flask under high vacuum for at least 4 hours.

-

Silylation Reaction: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine to the dried trehalose. Stir the mixture until the trehalose is fully dissolved.

-

Cool the solution in an ice bath. Slowly add hexamethyldisilazane (HMDS) followed by the dropwise addition of trimethylchlorosilane (TMCS). A white precipitate of ammonium (B1175870) chloride will form.

-

Remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours to ensure complete silylation.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add anhydrous toluene to dilute the mixture and then filter to remove the ammonium chloride precipitate.

-

Wash the filtrate with cold, dilute hydrochloric acid (to remove pyridine) and then with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure octakis(trimethylsilyl)-D-(+)-trehalose as a colorless oil or a white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific published spectra for the fully silylated compound are scarce, the expected NMR signals can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show a large, sharp singlet around 0.1-0.2 ppm corresponding to the numerous protons of the trimethylsilyl groups (8 x 9H = 72H). The signals for the glucose ring protons will be shifted downfield compared to the parent trehalose and will appear in the region of 3.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons of the TMS groups at approximately 0-2 ppm. The signals for the glucose ring carbons will be found in the typical sugar region of the spectrum (60-100 ppm).

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for silylated sugars.

-

Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of octakis(trimethylsilyl)-D-(+)-trehalose does not typically show the molecular ion peak (m/z 919.75) due to extensive fragmentation. A characteristic and abundant fragment ion is observed at m/z 361.[6][7] This ion corresponds to a six-carbon ring structure resulting from the cleavage of the glycosidic bond.[7] Other significant fragments arise from the loss of methyl groups and trimethylsilanol (B90980) units.

Mandatory Visualization

Synthesis Workflow of Octakis(trimethylsilyl)-D-(+)-trehalose

References

- 1. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]

- 2. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]

- 3. α,α-trehalose, TMS [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. D-(+)-Trehalose, octakis(trimethylsilyl) ether [webbook.nist.gov]

- 6. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry [agris.fao.org]

- 7. researchgate.net [researchgate.net]

Trimethylsilyl-D-(+)-trehalose solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Trimethylsilyl-D-(+)-trehalose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivatized form of D-(+)-trehalose, a naturally occurring non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.[1][2] The replacement of hydrophilic hydroxyl groups with bulky, hydrophobic trimethylsilyl (B98337) (TMS) groups significantly alters the molecule's physicochemical properties.[3] This modification is crucial for applications where solubility in less polar or organic environments is required, such as in drug delivery systems, as a stabilizer in non-aqueous formulations, and for use in material science.[3]

While extensive quantitative solubility data for this compound in a wide array of organic solvents is not widely published, this guide provides a comprehensive overview based on fundamental chemical principles, the known properties of its parent molecule, and established methodologies for solubility determination. The purpose of this document is to equip researchers with the foundational knowledge and practical protocols needed to assess its solubility for specific research and development applications.

Physicochemical Properties and the Impact of Silylation

The introduction of eight trimethylsilyl groups onto the trehalose (B1683222) backbone dramatically changes its character from highly hydrophilic to lipophilic. Unmodified trehalose is very soluble in water and aqueous ethanol (B145695) but has limited solubility in pure alcohols.[4][5] The TMS groups increase the molecular weight and sterically shield the polar oxygen atoms, reducing the capacity for hydrogen bonding with polar solvents while increasing van der Waals interactions with non-polar organic solvents.

Table 1: Comparison of Physicochemical Properties

| Property | D-(+)-Trehalose (Dihydrate) | This compound (Per-silylated) |

| Molecular Formula | C₁₂H₂₂O₁₁ · 2H₂O | C₃₆H₈₆O₁₁Si₈[6][7] |

| Molecular Weight | 378.3 g/mol [8] | 919.75 g/mol [6][7][9] |

| Appearance | White crystalline solid[8] | Data not widely available; expected to be a solid or viscous oil |

| General Solubility | High in water (~46 g/100g solution at 20°C)[10]; Soluble in DMSO (~0.5 mg/mL)[8]; Decreasing solubility in ethanol-water mixtures as ethanol concentration increases.[5][11] | Expected to have low water solubility and high solubility in non-polar organic solvents. |

Qualitative Solubility Profile (Predicted)

Based on the principle of "like-dissolves-like," the highly non-polar nature of per-silylated this compound allows for a prediction of its qualitative solubility across a range of common organic solvents. This table serves as a general guideline for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane / Heptane | 0.1 | High | Non-polar alkane, ideal for dissolving large, non-polar molecules. |

| Toluene | 2.4 | High | Aromatic, non-polar solvent. |

| Dichloromethane (DCM) | 3.1 | High | Moderately polar, effective for a wide range of organic compounds. |

| Diethyl Ether | 2.8 | High | Common non-polar solvent. |

| Tetrahydrofuran (THF) | 4.0 | High | Moderately polar ether, good solvating power. |

| Ethyl Acetate | 4.4 | Medium to High | Ester with moderate polarity. |

| Acetone | 5.1 | Medium | Polar aprotic solvent; may show some solubility. |

| Acetonitrile | 5.8 | Low to Medium | Polar aprotic solvent. |

| Ethanol / Methanol | 5.2 / 6.6 | Low | Polar protic solvents; strong hydrogen bonding network may not favor solvation of the bulky, non-polar TMS derivative. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | Highly polar aprotic solvent. |

| Water | 10.2 | Insoluble | Highly polar protic solvent. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and commonly used technique.[12]

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

High-purity organic solvents of choice

-

Analytical balance

-

Temperature-controlled shaker or incubator[12]

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a gravimetric setup with a vacuum oven)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Equilibrium is confirmed when solubility measurements from consecutive time points are statistically identical.[13]

-

Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

HPLC with Refractive Index Detection (HPLC-RID): A suitable method for non-UV active compounds like sugar derivatives.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): As the compound is already silylated, it is amenable to direct GC analysis.[14][15]

-

Gravimetric Analysis: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is evaporated under vacuum, and the mass of the remaining solid solute is determined.[11]

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Synthesis Pathway and Applications

General Synthesis

The synthesis of this compound involves the reaction of D-(+)-trehalose with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine (B128534) and an appropriate solvent.[3][16] This reaction substitutes the hydrogen atoms of the hydroxyl groups with TMS groups.

Caption: General Synthesis Pathway for this compound.

Core Applications

The unique properties of this compound make it valuable in several advanced applications:

-

Drug Delivery: Its lipophilic nature allows it to be incorporated into lipid-based drug delivery systems like hydrogels and nanomaterials for the controlled release of therapeutic agents.[3]

-

Protein and Vaccine Stabilization: In non-aqueous or low-water formulations, it can act as a stabilizer, preventing the denaturation of proteins and other biomolecules.[3] The bulky TMS groups provide steric protection.[3]

-

Cryopreservation: It has been explored for its cryoprotective effects, where it helps protect cells from damage during freezing by forming a stable glass-like state.[3]

-

Material Science: It can serve as a monomer in polymerization reactions to create novel polysaccharide-based materials with tailored properties for biomedical use.[3]

References

- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-486536) [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound | C36H86O11Si8 | CID 10898287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Trehalose in Water + Ethanol Solvent System from (288.15 to 318.15) K | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. future4200.com [future4200.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Navigating the Stability Landscape of Trimethylsilyl-D-(+)-trehalose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis stability of Trimethylsilyl-D-(+)-trehalose (TMS-trehalose). Understanding the stability of this silylated disaccharide is critical for its application in drug development, where it may serve as a protecting group or a solubility-enhancing excipient. This document outlines the fundamental principles governing the cleavage of the trimethylsilyl (B98337) ether bond under various conditions, details experimental protocols for stability assessment, and presents this information in a clear and accessible format for laboratory and research applications.

Introduction to Trimethylsilyl Ethers and Their Stability

Trimethylsilyl ethers are widely used as protecting groups for hydroxyl functionalities in organic synthesis due to their ease of formation and removal under specific conditions[1][2]. The stability of a silyl (B83357) ether is primarily influenced by steric hindrance around the silicon atom, the electronic environment, and the pH of the surrounding medium[3]. Among the common silyl ethers, the trimethylsilyl (TMS) group is known for its lability, particularly under acidic conditions, making it a readily cleavable protecting group[1].

The hydrolysis of a silyl ether involves the nucleophilic attack of water or a hydroxide (B78521) ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond. This process can be catalyzed by either acid or base.

Factors Influencing the Hydrolysis Stability of this compound

The stability of the trimethylsilyl ethers on the trehalose (B1683222) molecule is dictated by several key factors:

-

pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Silyl ethers are generally most stable under neutral conditions and are susceptible to cleavage under both acidic and basic conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Steric Hindrance: The bulky trimethylsilyl groups themselves provide a degree of steric hindrance to the approach of a nucleophile, but the overall stability is also influenced by the stereochemistry of the trehalose backbone.

-

Solvent System: The polarity and protic nature of the solvent can affect the rate of hydrolysis.

Table 1: Relative Hydrolysis Stability of Common Silyl Ethers [3][4]

| Silyl Ether | Relative Rate of Acid-Catalyzed Hydrolysis | Relative Rate of Base-Catalyzed Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

Data presented is a relative comparison and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of D-(+)-trehalose with a silylating agent in the presence of a base.

Materials:

-

D-(+)-Trehalose

-

Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (B92270) (or other suitable solvent like DMF)

-

Anhydrous Methanol (B129727)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve D-(+)-trehalose in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add hexamethyldisilazane (HMDS) to the solution.

-

Slowly add trimethylchlorosilane (TMCS) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of anhydrous methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica (B1680970) gel.

Determination of Hydrolysis Stability

The following protocol outlines a general method for investigating the hydrolysis stability of this compound under different pH conditions.

Materials:

-

Purified this compound

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile (B52724) or Tetrahydrofuran (THF) as a co-solvent

-

Internal standard (e.g., a stable compound not interfering with the analysis)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) or a Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound and an internal standard in a suitable organic solvent (e.g., acetonitrile or THF).

-

Hydrolysis Reaction:

-

In a series of vials, add a known volume of the stock solution of this compound.

-

To each vial, add a specific buffer solution to initiate the hydrolysis reaction. The final concentration of the organic co-solvent should be kept consistent across all samples.

-

Incubate the vials at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

-

Quenching: Immediately quench the reaction in the aliquot by neutralizing the pH or by rapid dilution with a cold mobile phase.

-

Analysis:

-

HPLC Analysis: Analyze the quenched samples by HPLC. The disappearance of the this compound peak and the appearance of the D-(+)-trehalose peak can be monitored and quantified against the internal standard.

-

NMR Analysis: Alternatively, the reaction can be monitored directly in an NMR tube. Acquire spectra at regular intervals to observe the decrease in the intensity of the trimethylsilyl proton signals and the corresponding increase in the signals of the deprotected trehalose.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition. From these plots, determine the rate of hydrolysis and the half-life of the compound under each condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a typical experimental workflow for studying the hydrolysis stability of this compound.

Caption: Acid-Catalyzed Hydrolysis of TMS-Trehalose.

Caption: Base-Catalyzed Hydrolysis of TMS-Trehalose.

Caption: Experimental Workflow for Stability Analysis.

Conclusion

While specific kinetic data for the hydrolysis of this compound is not extensively documented, a thorough understanding of the principles governing silyl ether stability provides a robust framework for its application. The trimethylsilyl group is inherently labile, particularly in acidic and to a lesser extent in basic conditions. For applications requiring greater stability, more sterically hindered silyl ethers should be considered. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to quantitatively assess the stability of this compound in their specific formulations and experimental setups, enabling informed decisions in drug development and other scientific endeavors.

References

The Unseen Architect: A Technical Guide to the Biological Functions of Silylated Trehalose and Its Derivatives

For Immediate Release

A Deep Dive into the Synthetic Gateway to Novel Bioactive Molecules

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological significance of silylated trehalose (B1683222). While not directly a major bioactive molecule itself, silylated trehalose serves as a critical synthetic intermediate, unlocking a diverse range of trehalose derivatives with significant biological activities. This whitepaper will explore the synthesis, biological functions, and experimental protocols related to these derivatives, highlighting the pivotal role of silylation in their creation.

Introduction: The Role of Silylation in Trehalose Chemistry

Trehalose, a naturally occurring disaccharide, is renowned for its exceptional stabilizing and protective properties, making it a valuable molecule in the pharmaceutical and biotechnology industries.[1] However, its therapeutic potential is often enhanced through chemical modification. The key to unlocking this potential lies in the strategic manipulation of its eight hydroxyl groups. Silylation, the process of replacing a hydrogen atom of a hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), is a cornerstone of this synthetic strategy.

The primary function of silylating trehalose is to act as a protecting group, temporarily blocking the reactivity of specific hydroxyl groups. This allows for regioselective chemical modifications at other positions on the trehalose molecule. Per-O-silylation, the protection of all hydroxyl groups, followed by selective deprotection, is a common and powerful technique to access specific trehalose derivatives that would otherwise be challenging to synthesize.[2]

This guide will focus on the biological functions of the derivatives synthesized via silylated trehalose intermediates, as there is currently a lack of substantial data on the direct biological activities of silylated trehalose itself.

Synthesis of Biologically Active Trehalose Derivatives via Silylated Intermediates

The versatility of silylated trehalose as a synthetic precursor has led to the development of a wide array of derivatives with tailored biological functions. The general workflow for the synthesis of these derivatives is depicted below.

Caption: General workflow for synthesizing trehalose derivatives.

Experimental Protocols

This intermediate is crucial for the synthesis of various 6,6'-disubstituted trehalose derivatives.

Materials:

-

α,α-D-Trehalose

-

Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve α,α-D-trehalose in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add trimethylsilyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).

-

Quench the reaction by adding methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired hexa-silylated trehalose.

These derivatives have shown potent activity as Mincle agonists.[3]

Materials:

-

2,2',3,3',4,4'-Hexa-trimethylsilyl-α,α-D-trehalose

-

Aryl carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Dowex 50WX8 resin

-

Methanol (MeOH)

Procedure for Esterification:

-

To a stirred mixture of 2,2',3,3',4,4'-Hexa-trimethylsilyl-α,α-D-trehalose (1 eq.), the desired aryl carboxylic acid (2.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM, add DCC or EDCI (2.2 eq.).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove the urea (B33335) byproduct.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the silylated bi-aryl trehalose derivative.[3]

Procedure for Deprotection:

-

Dissolve the silylated bi-aryl trehalose derivative in a mixture of dichloromethane and methanol.

-

Add Dowex 50WX8 resin and stir the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the resin, concentrate the filtrate, and purify by silica gel chromatography to yield the final bi-aryl trehalose derivative.[3]

Biological Functions of Silylated Trehalose Derivatives

The functionalization of trehalose, enabled by silylation, has yielded derivatives with a range of biological activities, from immunomodulation to cryoprotection.

Immunomodulatory Activity: Mincle Agonists

Certain bi-aryl trehalose derivatives, synthesized via silylated intermediates, have been identified as potent agonists of the Macrophage-inducible C-type Lectin (Mincle) receptor.[3] Mincle is a pattern recognition receptor on innate immune cells that recognizes glycolipid ligands, including the mycobacterial cord factor, trehalose dimycolate (TDM).[4] Activation of Mincle triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the induction of Th1/Th17 immune responses, which are crucial for defense against mycobacterial infections.[4][5]

Caption: Simplified Mincle signaling pathway.

Quantitative Data on Mincle Agonist Activity:

| Derivative | Cell Type | Assay | Potency (EC₅₀/IC₅₀) | Cytokine Induction | Reference |

| Bi-aryl Trehalose Ligand 3D | hMincle HEK reporter cells | Mincle-selective stimulation | Dose-dependent | High potency in cytokine production | [3] |

| Bis-aryl Triazole Analogues 1c & 1d | Murine Bone Marrow-Derived Macrophages | IL-1β Production | 1 nmol/well showed significant increase | Superior to TDB | [6][7] |

Cryoprotective Properties

Pegylated trehalose derivatives, synthesized from silylated precursors, have been investigated for their cryoprotective capabilities. While native trehalose is a known cryoprotectant, its efficacy is sometimes limited.[8] Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the trehalose backbone can modulate its cryoprotective properties.

Studies have shown that the cryoprotective effect of pegylated trehalose is dependent on the length of the PEG chain. For instance, a study on human mantle cell lymphoma cells demonstrated that a pegylated trehalose with a short PEG chain (PEG 100) exhibited comparable cryoprotective efficiency to trehalose alone. However, derivatives with longer PEG chains (PEG 1500 and PEG 6000) showed a decrease in cell viability post-thaw compared to a simple mixture of PEG and trehalose.[2] This suggests that the covalent linkage and the length of the PEG chain can influence the interaction of the molecule with the cell membrane during freezing and thawing.

Quantitative Data on Cryoprotective Efficacy:

| Derivative | Cell Line | Cryoprotectant Concentration | Post-thaw Viability (%) | Reference |

| Pegylated Trehalose (PEG 100) | Z138-MCL | 18.6% (w/v) | Comparable to trehalose | [2] |

| Pegylated Trehalose (PEG 1500) | Z138-MCL | 5.7% (w/v) | Lower than PEG/trehalose mixture | [2] |

| Pegylated Trehalose (PEG 6000) | Z138-MCL | 5.1% (w/v) | Lower than PEG/trehalose mixture | [2] |

| Trehalose | CD34+ cells | 1 M | Higher than 10% Me₂SO | [8] |

Interaction with Biological Membranes

While direct studies on the interaction of silylated trehalose with lipid bilayers are scarce, the behavior of its derivatives and of trehalose itself provides valuable insights. Trehalose is known to interact with the headgroups of phospholipids (B1166683) in cell membranes, replacing water molecules and thereby stabilizing the membrane structure during stress conditions like dehydration.[9][10]

Coarse-grained molecular dynamics simulations have shown that trehalose lipid derivatives, such as trehalosemonomyristate (TreC14), can selectively interact with the plasma membranes of cancer cells. This preferential interaction is attributed to the presence of phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS) on the outer leaflet of cancer cell membranes, which interact favorably with the trehalose headgroup.[11] This suggests that silylation, by enabling the attachment of lipid chains, can be used to create trehalose derivatives with targeted membrane activity.

Conclusion and Future Directions

Silylated trehalose is a critical enabler in the field of carbohydrate chemistry, providing a versatile platform for the synthesis of a wide range of biologically active trehalose derivatives. While direct biological functions of silylated trehalose remain largely unexplored, its role as a synthetic intermediate is undeniable. The derivatives synthesized from silylated trehalose have demonstrated significant potential as immunomodulators and cryoprotectants.

Future research should focus on several key areas:

-

Direct Biological Evaluation of Silylated Trehalose: Studies are needed to determine if silylated trehalose itself possesses any unique biological properties, such as enhanced membrane permeability or cryoprotective efficacy compared to its unmodified counterpart.

-

Expansion of the Derivative Library: The synthetic methodologies utilizing silylated trehalose can be further exploited to create novel derivatives with improved potency and specificity for various biological targets.

-

In Vivo Studies: The promising in vitro results for many trehalose derivatives warrant further investigation in preclinical and clinical settings to assess their therapeutic potential.

By continuing to explore the chemistry and biology of silylated trehalose and its derivatives, the scientific community can unlock new avenues for the development of innovative therapeutics and biotechnological tools.

References

- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Trehalose-based Bi-aryl Derivatives as C-type Lectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Probing Isosteric Replacement for Immunoadjuvant Design: Bis-Aryl Triazole Trehalolipids are Mincle Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing Isosteric Replacement for Immunoadjuvant Design: Bis-Aryl Triazole Trehalolipids are Mincle Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stabilization of the bio-membrane by small molecules: interaction of trehalose with the phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trehalose-Protected Lipid Membranes for Determining Membrane Protein Structure and Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism underlying the selective attack of trehalose lipids on cancer cells as revealed by coarse-grained molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Trimethylsilyl-D-(+)-trehalose: An Intracellular Gateway to Cellular Protection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-D-(+)-trehalose is a synthetic derivative of the natural disaccharide trehalose (B1683222). In its native form, trehalose exhibits a range of cytoprotective properties but suffers from poor cell membrane permeability, limiting its therapeutic and research applications. The covalent attachment of trimethylsilyl (B98337) (TMS) groups masks the hydrophilic hydroxyl moieties of the trehalose molecule, rendering it lipophilic and facilitating its passive diffusion across the plasma membrane. Once inside the cell, endogenous esterases are believed to hydrolyze the silyl (B83357) ether bonds, releasing native D-(+)-trehalose to exert its biological effects. Therefore, the mechanism of action of this compound is fundamentally the mechanism of intracellular trehalose. This guide delineates the core mechanisms of action of the liberated trehalose, focusing on its roles in autophagy induction, protein stabilization, and cryopreservation.

Core Mechanism of Action: Intracellular Trehalose

The primary function of this compound is to serve as a prodrug for the intracellular delivery of trehalose. The subsequent biological activities are attributable to the unmodified trehalose molecule.

Induction of Autophagy via mTOR-Independent Signaling

A pivotal mechanism of trehalose is the induction of autophagy, a cellular process for the degradation and recycling of damaged organelles and misfolded proteins, in a manner independent of the central metabolic sensor, mTOR (mechanistic target of rapamycin). This pathway is primarily mediated by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

The proposed signaling cascade is as follows:

-

Lysosomal Accumulation and Mild Stress: Following intracellular release, trehalose is taken up by endocytosis and accumulates within lysosomes. This accumulation leads to a subtle disruption of lysosomal function, characterized by a mild elevation of lysosomal pH.

-

mTORC1 Inactivation: The change in lysosomal pH is thought to perturb the activity of mTOR Complex 1 (mTORC1), a known negative regulator of TFEB that is localized to the lysosomal surface.

-

TFEB Activation and Nuclear Translocation: The inhibition of mTORC1 signaling allows for the dephosphorylation and subsequent activation of TFEB. Activated TFEB then translocates from the cytoplasm to the nucleus.

-

Transcriptional Upregulation of Autophagy and Lysosomal Genes: In the nucleus, TFEB binds to the coordinated lysosomal expression and regulation (CLEAR) element in the promoter regions of its target genes. This drives the expression of a suite of genes involved in various stages of the autophagy process and in the biogenesis of new lysosomes.

Protein Stabilization and Inhibition of Aggregation

Trehalose can act as a chemical chaperone to stabilize proteins in their native conformation and prevent the aggregation of misfolded proteins. This is particularly relevant in the context of neurodegenerative diseases characterized by proteinopathy.

-

Water Replacement Hypothesis: During cellular stress conditions such as dehydration, trehalose is thought to replace water molecules at the protein surface, forming hydrogen bonds with polar residues and maintaining the protein's hydration shell. This prevents denaturation and subsequent aggregation.

-

Vitrification: At high concentrations, trehalose can form a glassy matrix (vitrification) that physically entraps proteins, reducing their mobility and preventing them from interacting and aggregating.

-

Direct Interaction with Misfolded Intermediates: Trehalose has been shown to interact with early-stage misfolded protein intermediates, preventing their assembly into toxic oligomers and larger fibrils.

Cryoprotective Effects

The ability of this compound to deliver its parent compound intracellularly is crucial for its cryoprotective effects. For effective cryopreservation, the cryoprotectant must be present on both sides of the cell membrane.

-

Intracellular Protection: Once released inside the cell, trehalose protects intracellular components from damage caused by ice crystal formation during freezing.

-

Membrane Stabilization: Trehalose interacts with the phospholipid headgroups of the cell membrane, stabilizing it against mechanical stress during freezing and thawing.

Data Presentation

Table 1: Quantitative Analysis of Trehalose-Induced Autophagy

| Parameter Measured | Cell Line | Trehalose Concentration | Duration of Treatment | Fold Change vs. Control | Reference |

| LC3-II/LC3-I Ratio | Human Corneal Epithelial Cells | 1% (w/v) | 24 hours | ~2.5-fold increase | [1] |

| p62/SQSTM1 Protein Level | Human Corneal Epithelial Cells | 1% (w/v) | 24 hours | ~0.5-fold decrease | [1] |

| TFEB Nuclear Translocation | NSC34 Motor Neuronal Cells | 100 mM | 6 hours | ~3-fold increase in nuclear TFEB | [2] |

| Autophagosome Number | SH-SY5Y Neuroblastoma Cells | 100 mM | 24 hours | ~2-fold increase | [3] |

| Autolysosome Number | SH-SY5Y Neuroblastoma Cells | 100 mM | 24 hours | ~3-fold increase | [3] |

Table 2: Quantitative Analysis of Trehalose-Mediated Inhibition of Protein Aggregation

| Protein | Assay | Trehalose Concentration | Inhibition of Aggregation | Reference |

| Aβ40 | Thioflavin T Fluorescence | 100 mM | ~80% inhibition of fibril formation | [4] |

| Aβ42 | Thioflavin T Fluorescence | 100 mM | ~60% inhibition of fibril formation | [4] |

| Lysozyme | Congo Red Spectroscopy | 300 mM | Significant delay and reduction in fibrillation | [5] |

| Insulin | Congo Red Spectroscopy | 300 mM | Significant delay and reduction in fibrillation | [5] |

Experimental Protocols

Protocol 1: Assessment of Autophagy Induction by Cell-Permeable Trehalose

Objective: To quantify the induction of autophagy in cultured mammalian cells following treatment with this compound.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 50, 100, 200 µM). A vehicle control (DMSO) should be included. Replace the medium in each well with the treatment solutions.

-

Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 12-15% for LC3B).

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B, anti-p62) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence reagent and an imaging system.

-

Probe for β-actin as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control.

Protocol 2: TFEB Nuclear Translocation Assay

Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

-

Primary antibody: anti-TFEB

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1 for a shorter time course (e.g., 1, 3, 6 hours).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 30 minutes.

-

Antibody Incubation: Incubate with anti-TFEB primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Nuclear Staining: Wash with PBST. Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.

-

Mounting: Wash with PBST and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells for each condition using image analysis software (e.g., ImageJ).

Conclusion

This compound acts as an effective intracellular delivery vehicle for trehalose, enabling the study and potential therapeutic application of its well-established cytoprotective mechanisms. The core of its action lies in the ability of the liberated trehalose to induce mTOR-independent autophagy via TFEB activation, stabilize proteins against aggregation, and provide cryoprotection. The experimental protocols provided herein offer a framework for researchers to investigate these mechanisms in their specific models of interest. Further research into the precise pharmacokinetics of intracellular release from the trimethylsilyl prodrug will enhance its utility in drug development.

References

- 1. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Trehalose differentially inhibits aggregation and neurotoxicity of beta-amyloid 40 and 42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of Silylated Sugars: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic derivatization of carbohydrates through silylation has been a cornerstone of organic chemistry for over half a century, enabling the analysis of these notoriously non-volatile compounds and providing crucial intermediates for the synthesis of bioactive molecules. This technical guide delves into the discovery and history of silylated sugars, offering a comprehensive overview of the seminal methods, key experimental protocols, and their transformative impact on carbohydrate analysis and drug development. Quantitative data from pivotal studies are presented in structured tables for comparative analysis, and detailed experimental procedures are provided for foundational silylation techniques. Furthermore, this guide visualizes key historical developments, experimental workflows, and the role of silylated sugars in the synthesis of antiviral drugs through detailed diagrams rendered in the DOT language.

A Historical Perspective: The Genesis of Silylated Sugars

The journey into the world of silylated sugars began with early explorations into the reactivity of organosilicon compounds. A pivotal moment in this narrative was the work of Sauer, who first reported the silylation of simple alcohols like ethanol (B145695) and methanol (B129727) using trimethylchlorosilane in the presence of pyridine (B92270).[1] This foundational work laid the groundwork for future advancements.

Building upon this, Mjorne introduced hexamethyldisilazane (B44280) (HMDS) as a silylating agent, initially for amines.[1] The utility of this reagent was significantly expanded by Spier, who developed the powerful hexamethyldisilazane-trimethylchlorosilane (HMDS-TMCS) method for silylating alcohols and phenols.[1] A key advantage of this combination is that the ammonia (B1221849) generated from the reaction of HMDS with hydroxyl groups neutralizes the hydrochloric acid produced from the TMCS reaction, driving the equilibrium towards the silylated product.[1]

The application of these techniques to the more complex structures of carbohydrates was a significant leap. In 1956, Schwarz reported the first silylated sugar, opening a new chapter in carbohydrate chemistry.[1] However, early attempts to analyze these derivatives by gas chromatography, notably by Hedgley, were not successful.[1]

A major breakthrough came in 1963 when Charles C. Sweeley and his colleagues developed a simple and widely applicable method for the silylation of sugars using a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine.[1][2] This method proved to be highly effective for over one hundred different sugar compounds, making their analysis by gas chromatography a routine and powerful technique.[1]

Timeline of Key Developments

Caption: Key milestones in the discovery and development of silylated sugars.

Foundational Silylation Methodologies: Experimental Protocols

The ability to reliably and efficiently silylate carbohydrates was crucial for their analysis and further chemical manipulation. The following sections provide detailed protocols for some of the most influential early methods.

The Sweeley Method (1963) for Gas Chromatography

This method became the gold standard for preparing volatile sugar derivatives for gas chromatography (GC) analysis.

Protocol:

-

Reagent Preparation: Prepare the silylating mixture by combining hexamethyldisilazane (HMDS), trimethylchlorosilane (TMCS), and anhydrous pyridine in a volumetric ratio of 2:1:10.[3] This mixture should be prepared fresh and handled under anhydrous conditions to prevent hydrolysis of the reagents.

-

Sample Preparation: Weigh 1-10 mg of the carbohydrate sample into a 5 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[3]

-

Silylation Reaction: Add an excess of the silylating mixture to the dried carbohydrate sample. A molar ratio of at least 2:1 of the silylating mixture to the active hydrogen atoms in the sugar is recommended.[3]

-

Reaction Conditions: Vigorously shake the vial for approximately 30 seconds to ensure thorough mixing. Allow the reaction to proceed at room temperature for at least 5 minutes.[4] For less soluble sugars, gentle warming (75-85°C) for 2-3 minutes can be applied.[4]

-

Analysis: The resulting solution, which may contain a fine precipitate of ammonium (B1175870) chloride, can be directly injected into the gas chromatograph. The precipitate does not typically interfere with the analysis.[4]

Silylation for GC-MS Analysis: A Modernized Approach

Modern GC-MS analysis often employs a two-step derivatization process involving oximation followed by silylation to reduce the number of isomeric peaks.

Protocol:

-

Oximation:

-

To the dried carbohydrate sample (typically 1-5 mg), add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

-

Heat the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) with agitation to convert the reducing sugars to their methoxime derivatives.[5] This step prevents the formation of multiple anomeric forms during the subsequent silylation.

-

-

Silylation:

-

To the cooled reaction mixture, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) with agitation to ensure complete silylation of all hydroxyl groups.[5]

-

-

GC-MS Analysis:

-

The derivatized sample is then ready for injection into the GC-MS system.

-

Caption: A typical experimental workflow for the derivatization of carbohydrates for GC-MS analysis.

Quantitative Analysis of Silylation Reactions

The efficiency of silylation reactions can vary depending on the carbohydrate, the silylating agent, and the reaction conditions. The following tables summarize reported yields for the trimethylsilylation of common monosaccharides.

Table 1: Yields of Trimethylsilylation of Various Sugars

| Carbohydrate | Silylating Agent | Solvent | Conditions | Yield (%) | Reference |

| D-Glucose | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp, 1 h | 96 | [6] |

| D-Galactose | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp, 1 h | 97 | [6] |

| D-Mannose | HMDS, TMSOTf (cat.) | CH₂Cl₂ | Room Temp, 1 h | 95 | [6] |

| D-Fructose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |

| D-Glucose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |

| D-Mannose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |

| Lactose | TMSI | [EMIM][DCA] | 25°C, 1 h | ~100 | [7] |

HMDS: Hexamethyldisilazane, TMSOTf: Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), TMSI: Trimethylsilylimidazole, [EMIM][DCA]: 1-ethyl-3-methylimidazolium (B1214524) dicyanamide

Spectroscopic Characterization of Silylated Sugars

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of silylated sugars. The following table provides reference chemical shift data for per-O-trimethylsilylated α-D-glucopyranose.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for Per-O-trimethylsilyl-α-D-glucopyranose in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.9 (d) | ~94.5 |

| 2 | ~3.4 (t) | ~72.5 |

| 3 | ~3.7 (t) | ~74.0 |

| 4 | ~3.3 (t) | ~70.5 |

| 5 | ~3.6 (m) | ~72.0 |

| 6a | ~3.7 (dd) | ~62.0 |

| 6b | ~3.8 (dd) | ~62.0 |

| TMS (O1) | ~0.15 (s) | ~0.5 |

| TMS (O2) | ~0.12 (s) | ~0.2 |

| TMS (O3) | ~0.14 (s) | ~0.4 |

| TMS (O4) | ~0.11 (s) | ~0.1 |

| TMS (O6) | ~0.13 (s) | ~0.3 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources and typical ranges.

Silylated Sugars in Drug Development: The Synthesis of Antiviral Nucleoside Analogs

Silylated sugars are crucial intermediates in the synthesis of many antiviral drugs, particularly nucleoside and nucleotide analogs. The silyl (B83357) groups serve as versatile protecting groups for the hydroxyl functionalities of the sugar moiety, allowing for regioselective modifications and the crucial glycosylation step. A prime example of this is the silyl-Hilbert-Johnson reaction , also known as the Vorbrüggen glycosylation , which is a cornerstone of nucleoside synthesis.

In this reaction, a silylated nucleobase is coupled with a protected sugar, typically an acylated or silylated derivative, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).

Caption: The logical flow of the Vorbrüggen (silyl-Hilbert-Johnson) glycosylation reaction.

Role in the Synthesis of Remdesivir (B604916)

The antiviral drug Remdesivir, used in the treatment of COVID-19, has several synthetic routes, some of which employ silyl protecting groups on the ribose moiety. In certain synthetic strategies, the primary hydroxyl group of a D-ribonolactone starting material is protected with a bulky silyl group, such as tert-butyldiphenylsilyl (TBDPS), to direct subsequent reactions.[2] This silyl ether serves to protect the hydroxyl group during the formation of the C-glycosidic bond and subsequent modifications.[2] The silyl group is later removed under specific conditions to allow for the introduction of the phosphoramidate (B1195095) moiety.[2]

Silylated Intermediates in the Synthesis of Sofosbuvir

The synthesis of Sofosbuvir, a key drug for the treatment of Hepatitis C, also involves the use of silylated intermediates in some reported routes. While various synthetic strategies exist, some rely on the protection of the hydroxyl groups of the modified ribose sugar with silyl ethers to facilitate the crucial coupling with the uracil (B121893) base and the subsequent stereoselective installation of the phosphoramidate prodrug moiety.

Conclusion